molecular formula C13H20N2O6S B11470962 Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate CAS No. 924843-93-6

Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate

Cat. No.: B11470962
CAS No.: 924843-93-6
M. Wt: 332.37 g/mol
InChI Key: ULFRQTDOBJIRIB-UHFFFAOYSA-N
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Description

Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate is an organic compound with the molecular formula C12H19NO6S. This compound is characterized by the presence of a carbamate group, a dimethoxyphenyl group, and a methylsulfonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 4,5-dimethoxy-2-nitrobenzaldehyde, undergoes reduction to form 4,5-dimethoxy-2-aminobenzaldehyde.

    Introduction of the Methylsulfonyl Group: The amino group is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonylamino derivative.

    Formation of the Carbamate Group: The final step involves the reaction of the methylsulfonylamino derivative with methyl chloroformate in the presence of a base to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2-{4,5-dimethoxy-2-[(2-methyl-3-furoyl)amino]phenyl}ethyl)carbamate: Similar structure but with a furoyl group instead of a methylsulfonyl group.

    Methyl (2-{4,5-dimethoxy-2-[(2-methyl-3-furanyl)carbonyl]amino}phenyl}ethyl)carbamate: Similar structure with a carbonyl group.

Uniqueness

Methyl (2-{4,5-dimethoxy-2-[(methylsulfonyl)amino]phenyl}ethyl)carbamate is unique due to the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

CAS No.

924843-93-6

Molecular Formula

C13H20N2O6S

Molecular Weight

332.37 g/mol

IUPAC Name

methyl N-[2-[2-(methanesulfonamido)-4,5-dimethoxyphenyl]ethyl]carbamate

InChI

InChI=1S/C13H20N2O6S/c1-19-11-7-9(5-6-14-13(16)21-3)10(8-12(11)20-2)15-22(4,17)18/h7-8,15H,5-6H2,1-4H3,(H,14,16)

InChI Key

ULFRQTDOBJIRIB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CCNC(=O)OC)NS(=O)(=O)C)OC

Origin of Product

United States

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